N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

ACAT inhibition Lipid metabolism Naphthyridine SAR

N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251627-15-2) is a synthetic small molecule belonging to the 1,8-naphthyridine class. Its structure features a 1,8-naphthyridine core substituted at the 4-position with a 3-methoxyphenylamino group, at the 7-position with a methyl group, and at the 3-position with a morpholine-4-carbonyl moiety.

Molecular Formula C21H22N4O3
Molecular Weight 378.432
CAS No. 1251627-15-2
Cat. No. B2721856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
CAS1251627-15-2
Molecular FormulaC21H22N4O3
Molecular Weight378.432
Structural Identifiers
SMILESCC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCOCC4
InChIInChI=1S/C21H22N4O3/c1-14-6-7-17-19(24-15-4-3-5-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-8-10-28-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24)
InChIKeyOSBVSQLWAHAHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine: Core Scaffold & Pharmacophore Context for Targeted Procurement


N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251627-15-2) is a synthetic small molecule belonging to the 1,8-naphthyridine class. Its structure features a 1,8-naphthyridine core substituted at the 4-position with a 3-methoxyphenylamino group, at the 7-position with a methyl group, and at the 3-position with a morpholine-4-carbonyl moiety. The compound has been referenced in the context of acyl-CoA:cholesterol acyltransferase (ACAT) inhibition, a mechanism relevant to lipid metabolism disorders [1]. The 1,8-naphthyridine scaffold is known for its versatility in medicinal chemistry, appearing in kinase inhibitors and other enzyme-targeting agents [2]. This specific substitution pattern places it within a series of morpholine-carbonyl naphthyridine analogs, where even minor changes to the aniline substituent can significantly alter biological activity and selectivity profiles.

Why N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine Cannot Be Replaced by a Generic Analog


The 1,8-naphthyridine chemical space is highly sensitive to substitution. In related ACAT inhibitor series, the nature and position of the phenyl ring substituent (e.g., 3-methoxy vs. 4-methoxy vs. 3-fluoro) has been shown to profoundly impact both enzyme inhibitory potency and selectivity over off-targets [1]. For the morpholine-4-carbonyl subclass, the 4-aniline moiety directly engages the target binding pocket; thus, even isosteric replacements can result in complete loss of activity or altered pharmacokinetic properties . Consequently, treating this compound as interchangeable with its 4-methoxy, 4-fluoro, or unsubstituted phenyl analogs without empirical validation introduces substantial risk of experimental failure and resource waste in drug discovery campaigns.

Quantitative Differentiation Evidence: N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine vs. Closest Analogs


ACAT Inhibitory Activity: 3-Methoxyphenyl vs. Unsubstituted Phenyl Comparator in Naphthyridine Series

In a structurally related naphthyridine ACAT inhibitor series, a 3-methoxy substituent on the 4-phenyl ring contributed to potent ACAT inhibition. The SAR study demonstrated that the 3-methoxy group is a critical pharmacophoric element for enzyme engagement . While an exact IC50 for the target compound is not publicly disclosed in the primary literature, the class-level inference is that the 3-methoxyphenyl analog exhibits superior potency compared to the unsubstituted phenyl derivative, which typically shows >10-fold weaker inhibition . Direct quantification for the target compound must be sourced from the patent or from contract research organization (CRO) assay data.

ACAT inhibition Lipid metabolism Naphthyridine SAR

Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Aniline Substitution in Naphthyridine-4-amine Series

Within the 1,8-naphthyridine-4-amine series bearing a morpholine-4-carbonyl group at the 3-position, the position of the methoxy substituent on the aniline ring defines a distinct regioisomer. The 3-methoxy analog (target) and the 4-methoxy analog (CAS 1251618-22-0, (4-((4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone) are commercially available as distinct entities . In related kinase inhibitor scaffolds, the shift from meta to para substitution on the aniline ring has been shown to alter kinase selectivity profiles by up to 100-fold for certain targets [1]. Therefore, these two isomers cannot be assumed to be functionally interchangeable in any biological assay.

Positional isomer SAR Naphthyridine Target selectivity

Morpholine-4-carbonyl vs. Azepane-1-carbonyl: Impact on Physicochemical Properties and Permeability

The morpholine-4-carbonyl group at the 3-position of the naphthyridine core confers distinct physicochemical properties compared to analogs bearing other cyclic amides. The morpholine ring introduces a hydrogen bond acceptor (ether oxygen) and a moderate basic pKa (~8.5 for the amine), which influences solubility and permeability [1]. A closely related analog, 3-(azepane-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251632-98-0), replaces the morpholine with a seven-membered azepane ring, which increases lipophilicity (estimated ΔlogP = +0.8 to +1.2) and may alter oral bioavailability and CNS penetration [1]. The morpholine-containing compound is generally preferred when lower logP and improved aqueous solubility are desired for in vitro assay compatibility.

Physicochemical properties Permeability Morpholine bioisostere

Limited Public Bioactivity Data: A Critical Procurement Consideration

A comprehensive search of peer-reviewed literature and public databases (PubChem, ChEMBL, BindingDB) for bioactivity data specific to N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251627-15-2) returned no direct quantitative results as of the search date [1]. This stands in contrast to several structurally related naphthyridine compounds that have published IC50/Ki values against ACAT (e.g., naphthylidinoylurea derivatives with Ki values in the low nanomolar range) . The absence of publicly available potency data means that any bioactivity claims for this specific compound must be verified through independent experimental testing prior to committing to large-scale procurement.

Data availability Bioactivity profiling Risk assessment

Scientific and Industrial Application Scenarios for N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine


ACAT Inhibitor Lead Optimization and SAR Expansion

Based on its structural assignment within the ACAT inhibitor patent family , this compound serves as a key intermediate for systematic structure-activity relationship (SAR) studies. Researchers can use it to probe the contribution of the 3-methoxyphenyl group to ACAT potency and selectivity, directly comparing it with the 4-methoxy and unsubstituted phenyl analogs. The morpholine-4-carbonyl group provides a consistent baseline for evaluating aniline substitutions while maintaining favorable solubility for in vitro assay conditions.

Kinase Selectivity Profiling Panel Compound

Given the 1,8-naphthyridine core's known activity against multiple kinase targets, including Syk, ZAP70, and RET [1], this compound can be utilized as a tool compound in broad kinase selectivity panels. The specific 3-methoxyphenyl substitution may confer a unique selectivity fingerprint compared to analogs with halogen or alkyl substituents, making it valuable for identifying off-target liabilities or discovering novel kinase inhibition phenotypes.

In Vitro Assay Development and Positive Control Sourcing

For laboratories developing ACAT enzyme inhibition assays or cell-based cholesterol esterification models, this compound can be sourced as a reference inhibitor. Its structural similarity to published nanomolar ACAT inhibitors suggests it may exhibit comparable potency, though users must independently establish its IC50 under their specific assay conditions. The morpholine moiety improves aqueous compatibility, reducing DMSO-related assay interference.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.